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Compound of Interest

Compound Name: 5-Aminopyridine-2-carboxylic acid

Cat. No.: B014829

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Aminopyridine-2-carboxylic acid, a compound of interest in pharmaceutical and materials
science research. This document presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed
experimental protocols and a workflow visualization to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 5-Aminopyridine-2-carboxylic acid.

Table 1: *H NMR Spectral Data

. . Coupling
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Data not publicly

available

Table 2: *C NMR Spectral Data
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Chemical Shift (8) ppm Assighment

Data not publicly available

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm™?) Intensity Assignment

Data not publicly available

IabJeA..Mass.SpecImmeity (MS) Data

Relative Intensity (%) Assignment

Data not publicly available

Note: Specific experimental spectroscopic data for 5-Aminopyridine-2-carboxylic acid is not
readily available in public spectral databases. The tables are provided as a template for data
presentation. Characteristic absorption and resonance regions can be predicted based on the
structure and data from similar compounds.

Predicted Spectroscopic Characteristics

Based on the structure of 5-Aminopyridine-2-carboxylic acid, the following spectral
characteristics can be anticipated:

e H NMR: The spectrum would likely show three distinct aromatic proton signals in the
pyridine ring, with their chemical shifts and coupling constants being influenced by the
positions of the amino and carboxylic acid groups. The protons of the amino group and the
carboxylic acid group would likely appear as broad singlets.

e 13C NMR: The spectrum would exhibit six distinct carbon signals corresponding to the five
carbons of the pyridine ring and the carboxylic acid carbon. The chemical shift of the
carboxylic acid carbon would be in the typical downfield region for such functionalities.

» IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for
the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, the
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C=0 stretching of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridine
ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (138.12 g/mol ). Fragmentation patterns would likely
involve the loss of the carboxylic acid group and other characteristic cleavages of the
pyridine ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-Aminopyridine-2-carboxylic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds, MeOD-d4) in a clean,
dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical
to avoid exchange of the labile amine and carboxylic acid protons.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard one-dimensional proton spectrum using a 90° pulse.
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» Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

e The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:

e Following *H NMR acquisition, switch the spectrometer to the 13C channel.

e Acquire a proton-decoupled 13C spectrum.

» Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200
ppm).

» A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural
abundance of 13C and the presence of quaternary carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.

e Place a small amount of the solid 5-Aminopyridine-2-carboxylic acid powder directly onto
the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR clamp to ensure good contact between the sample and the
crystal.

o Collect the sample spectrum.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b014829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

e Prepare a dilute solution of 5-Aminopyridine-2-carboxylic acid (typically 1-10 pg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water.

e The solvent may be acidified with a small amount of formic acid or basified with ammonium
hydroxide to promote ionization.

¢ Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography system.

Data Acquisition:

o Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z
50-500).

e Acquire data in either positive or negative ion mode, depending on which mode provides a
better signal for the analyte. For a carboxylic acid with an amino group, both modes should
be investigated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 5-Aminopyridine-2-carboxylic acid.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of an organic compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 5-Aminopyridine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014829#spectroscopic-data-nmr-ir-ms-of-5-
aminopyridine-2-carboxylic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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